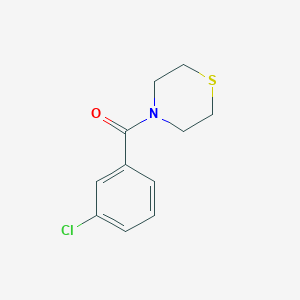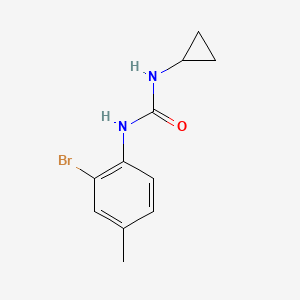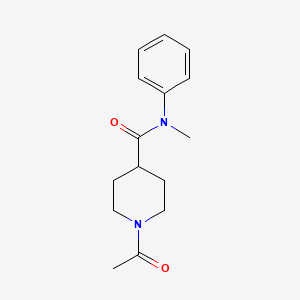![molecular formula C12H14ClNO B7513171 N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of addiction and epilepsy.
Mechanism of Action
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety. It has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential treatment option for individuals with epilepsy.
Advantages and Limitations for Lab Experiments
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in the brain. Additionally, this compound has been shown to be effective in animal models of addiction and epilepsy, making it a useful tool for studying these conditions. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it is a potent inhibitor of GABA aminotransferase, which can have unintended effects on other neurotransmitters in the brain.
Future Directions
There are a number of potential future directions for research on N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is in the development of new treatments for addiction. This compound has shown promise in reducing drug-seeking behavior in animal models, and further research may lead to the development of new medications for the treatment of addiction. Additionally, this compound may have potential applications in the treatment of other neurological conditions, such as anxiety disorders and depression. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a cyclopropanation reaction, followed by amination and chlorination steps. The final product is purified through a series of chromatographic techniques.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. This suggests that this compound may be a viable treatment option for individuals struggling with addiction.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)10-5-6-10)8-9-3-2-4-11(13)7-9/h2-4,7,10H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMOVFQJMKMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

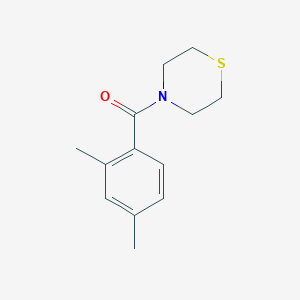
![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
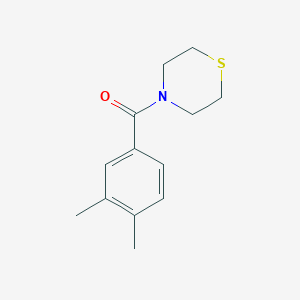


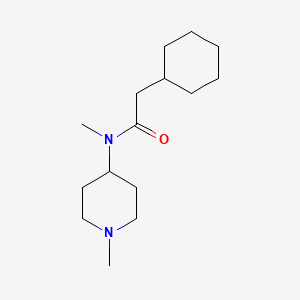

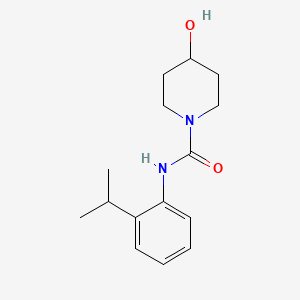
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
